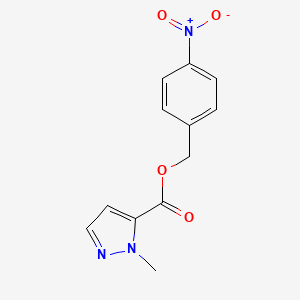![molecular formula C23H18N4O4 B10872688 2-[(2-methylphenoxy)methyl]-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10872688.png)
2-[(2-methylphenoxy)methyl]-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with additional functional groups that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Functional Groups: The functional groups, such as the 2-methylphenoxy and 3-nitrophenylmethylene groups, can be introduced through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: N-bromosuccinimide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with higher oxidation states, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interacting with Receptors: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Inducing Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-[(2-METHYLPHENOXY)METHYL]-3-AMINO-4(3H)-QUINAZOLINONE: This compound is similar in structure but lacks the nitrophenylmethylene group.
2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-CHLOROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE: This compound has a chlorophenylmethylene group instead of a nitrophenylmethylene group, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the 2-methylphenoxy and 3-nitrophenylmethylene groups in 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE makes it unique compared to other quinazolinone derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H18N4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[(2-methylphenoxy)methyl]-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C23H18N4O4/c1-16-7-2-5-12-21(16)31-15-22-25-20-11-4-3-10-19(20)23(28)26(22)24-14-17-8-6-9-18(13-17)27(29)30/h2-14H,15H2,1H3/b24-14+ |
InChI Key |
BICVTMMKLQUWNP-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone](/img/structure/B10872605.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872613.png)
![(2E)-4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10872618.png)

![(2E)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}prop-2-enoic acid](/img/structure/B10872623.png)
![ethyl 2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10872626.png)
![2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10872630.png)
![2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10872633.png)
![N'-{(1Z)-1-[1,3-bis(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10872636.png)

![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10872643.png)
![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10872644.png)
![Methyl 2-({[(2-phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10872654.png)
![2-hydroxy-N-[(2E)-3-(4-methoxyphenyl)-2-methylprop-2-enoyl]benzamide](/img/structure/B10872658.png)
